(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-ethoxybenzofuran-3(2H)-one
Description
(Z)-2-((6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-ethoxybenzofuran-3(2H)-one (CAS: 637753-75-4) is a benzofuranone derivative characterized by a fused benzodioxin ring system and a Z-configuration methylene group. Its molecular formula is C₁₇H₁₁BrO₅, with a molecular weight of 375.2 g/mol and a polar surface area (PSA) of 65 Ų . It is primarily used in pharmaceutical research as a synthetic intermediate or building block for bioactive molecules .
Properties
IUPAC Name |
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-ethoxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-2-23-14-3-4-15-16(8-14)25-17(18(15)21)7-11-5-13(20)6-12-9-22-10-24-19(11)12/h3-8H,2,9-10H2,1H3/b17-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZMMVCRWHOSHP-IDUWFGFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-ethoxybenzofuran-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H18BrO5 |
| Molecular Weight | 436.29 g/mol |
| CAS Number | 929478-45-5 |
This compound features a benzofuran core and a benzo[d][1,3]dioxin moiety , which may contribute to its biological activity through various mechanisms of action.
The biological activity of this compound is hypothesized based on its structural components. Compounds with similar frameworks often exhibit:
- Inhibition of Enzymatic Activity : The presence of the benzofuran structure may allow for interactions with specific enzymes, potentially leading to inhibition of pathways involved in cancer cell proliferation.
- Anti-inflammatory Effects : Similar compounds have shown the ability to modulate inflammatory responses by affecting cytokine release.
- Antimicrobial Properties : The unique structural features may enhance the ability to disrupt microbial cell membranes or inhibit vital microbial enzymes.
Biological Activity Studies
Recent studies have focused on evaluating the biological activity of related benzofuran derivatives, providing insights into potential effects:
Anticancer Activity
Research has demonstrated that benzofuran derivatives exhibit cytotoxicity against various cancer cell lines. For instance:
- A study found that compounds with similar structures displayed significant antiproliferative effects on solid tumor cell lines, indicating potential use in cancer therapy .
Anti-inflammatory Activity
Benzofuran derivatives have been shown to influence the release of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a possible mechanism for reducing inflammation in conditions such as arthritis or other inflammatory diseases .
Antimicrobial Activity
Some studies indicate that benzofuran derivatives possess antimicrobial properties against specific bacterial strains. For example:
- A synthesized derivative exhibited moderate antibacterial activity against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents .
Case Studies and Research Findings
A comprehensive evaluation of related compounds provides a clearer picture of the biological activity associated with this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The target compound belongs to a family of benzofuranone derivatives with substituted benzylidene groups. Key structural analogues include:
Structural Insights :
- The ethoxy group at C-6 increases lipophilicity (logP: ~3.4) compared to hydroxylated analogues (logP: ~2.8), favoring membrane permeability but reducing aqueous solubility .
Pharmacological and Physicochemical Properties
Limited direct pharmacological data are available for the target compound. However, inferences can be drawn from analogues:
- Hydroxylated Analogues : Exhibit moderate tyrosine kinase inhibition (IC₅₀: 10–50 µM) due to hydrogen bonding with catalytic lysine residues .
- Brominated Derivatives: Show enhanced antiviral activity (e.g., against HSV-1) compared to non-halogenated variants, attributed to halogen bonding with viral proteases .
- Ethoxy vs. Hydroxyl : Ethoxy substitution reduces metabolic clearance (e.g., cytochrome P450-mediated oxidation) but may decrease target affinity in polar binding sites .
Q & A
Q. What synthetic strategies are effective for constructing the benzofuran-3(2H)-one core in this compound?
The benzofuran-3(2H)-one moiety can be synthesized via [3,3]-sigmatropic rearrangement or cascade reactions. For example, demonstrates the use of NaH in THF to deprotonate phenolic intermediates, enabling cyclization to form benzofuran derivatives . Key steps include optimizing reaction temperature (e.g., 0°C for NaH activation) and solvent polarity to stabilize intermediates. A table comparing yields under varying conditions (e.g., THF vs. DMF) can guide reproducibility.
Q. How can spectroscopic methods (NMR, IR) distinguish the (Z)-isomer from its (E)-counterpart?
The (Z)-configuration of the methylene group is confirmed by NOESY correlations between the benzodioxin proton (H-8) and benzofuran protons (H-2/H-3). IR spectroscopy identifies the carbonyl stretch (~1740 cm⁻¹) and ether linkages (~1250 cm⁻¹). highlights the importance of coupling constants in ¹H-NMR: (Z)-isomers typically exhibit J < 12 Hz for olefinic protons, whereas (E)-isomers show higher values .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates polar byproducts. notes that recrystallization from methanol or ethanol improves purity, particularly for brominated derivatives, due to their low solubility in alcohols .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s electronic properties and reactivity?
The 6-bromo group on the benzodioxin ring acts as an electron-withdrawing moiety, stabilizing the methylene intermediate during synthesis (). DFT calculations (e.g., HOMO-LUMO gaps) can predict regioselectivity in cross-coupling reactions. Comparative studies with non-brominated analogs (e.g., replacing Br with H or OMe) reveal reduced electrophilicity in brominated derivatives, impacting their reactivity in nucleophilic additions .
Q. What methodologies are suitable for analyzing environmental degradation products of this compound?
Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?
Contradictions often arise from metabolic instability or poor bioavailability. suggests using prodrug strategies (e.g., acetylating the ethoxy group) to enhance membrane permeability. Parallel assays comparing microsomal stability (e.g., liver S9 fractions) and cell-based activity can pinpoint metabolic liabilities. For example, a 40% reduction in IC₅₀ values in vivo vs. in vitro may indicate rapid hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
